molecular formula C14H14 B1664587 3,3'-Dimethylbiphenyl CAS No. 612-75-9

3,3'-Dimethylbiphenyl

Cat. No.: B1664587
CAS No.: 612-75-9
M. Wt: 182.26 g/mol
InChI Key: GVEDOIATHPCYGS-UHFFFAOYSA-N
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Description

3,3’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with each benzene ring having a methyl group attached at the 3-position. This compound is also known by other names such as 1,1’-Biphenyl, 3,3’-dimethyl- and m,m’-Bitolyl .

Scientific Research Applications

3,3’-Dimethylbiphenyl has several applications in scientific research:

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If it comes in contact with eyes, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person, instead rinse mouth with water .

Relevant Papers Two relevant papers were found during the search. One paper discusses the reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3’-dimethylbiphenyl . Another paper discusses the structure and activity of new deodorant biphenyl compounds from Thyme (Thymus vulgaris L.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dimethylbiphenyl can be synthesized through several methods:

Industrial Production Methods: In industrial settings, 3,3’-Dimethylbiphenyl can be produced by hydroalkylation of toluene followed by dehydrogenation. This process involves contacting toluene with hydrogen in the presence of a hydroalkylation catalyst to produce (methylcyclohexyl)toluenes, which are then dehydrogenated to yield dimethyl-substituted biphenyl isomers .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3’-Dimethylbiphenyl involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the benzene rings activate the ring towards electrophilic attack. This activation facilitates the formation of various substituted biphenyl derivatives .

Comparison with Similar Compounds

Uniqueness: 3,3’-Dimethylbiphenyl is unique due to the specific positioning of the methyl groups at the 3-position on each benzene ring. This positioning influences its chemical reactivity and physical properties, distinguishing it from other dimethylbiphenyl isomers .

Properties

IUPAC Name

1-methyl-3-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEDOIATHPCYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210111
Record name 3,3'-Dimethylbiphenyl
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-75-9
Record name 3,3′-Dimethylbiphenyl
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-DIMETHYLBIPHENYL
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-dimethylbiphenyl
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Record name 3,3'-DIMETHYLBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3'-Dimethylbiphenyl?

A1: this compound has the molecular formula C14H14 and a molecular weight of 182.26 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound. These include:

  • FT-IR: Infrared spectroscopy reveals characteristic absorption bands for various functional groups within the molecule. [, , , ]
  • 1H-NMR: This technique provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and interactions. [, , , ]
  • UV-Vis: UV-Vis spectroscopy reveals the compound's absorption characteristics in the ultraviolet and visible light range. []

Q3: How stable is this compound under various conditions?

A3: this compound exhibits good thermal stability, with a 5% weight loss temperature ranging from 430-470°C, as determined by thermogravimetric analysis (TGA). [] Additionally, research has explored its photostability, particularly under UV irradiation, for applications in dyes and other materials. []

Q4: Has this compound been used in catalytic applications?

A4: Research highlights the use of this compound in hydrodesulfurization (HDS) reactions. Specifically, it is a key product in the HDS of 4,6-dimethyldibenzothiophene, a refractory sulfur-containing compound found in petroleum. [, , , ]

Q5: What is the role of Palladium nanoparticle size in the HDS of 4,6-dimethyldibenzothiophene to produce this compound?

A5: Studies reveal that smaller palladium nanoparticles (around 8 nm) exhibit superior catalytic activity and selectivity towards the direct desulfurization pathway, leading to higher yields of this compound. [] This size-dependent activity is attributed to the increased availability of edge sites on smaller nanoparticles, facilitating the adsorption and reaction of sulfur-containing molecules.

Q6: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry techniques, such as CNDO/2 and modified Rayleigh-Schrödinger perturbation theory, have been used to investigate the molecular ordering and potential for liquid crystal behavior of this compound and its derivatives. [] These studies provide insights into the relationship between molecular structure and material properties.

Q7: How do structural modifications of this compound influence its properties?

A7: Research on the synthesis and properties of polyamides and polyesters incorporating this compound and its isomer, 3,4'-Dimethylbiphenyl, demonstrates the influence of structural modifications on material properties. [, ] For example, the inclusion of these units within polymer chains can significantly impact solubility, thermal transitions (melting point, glass transition temperature), and liquid crystal behavior.

Q8: Are there any known carcinogenic effects of this compound?

A8: While this compound itself has not been extensively studied for carcinogenicity, its structural analog, 3,3'-Dimethylbenzidine dihydrochloride, has been identified as a potential human carcinogen. [] This highlights the importance of further investigating the long-term safety profile of this compound.

Q9: What analytical techniques are employed to study this compound?

A9: Various analytical techniques are used to characterize and quantify this compound, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to analyze complex mixtures, such as crude oil, and has been employed to assess the presence and distribution of this compound as a marker for thermal maturity. [, ]
  • Electrochemical methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound and its derivatives. []

Q10: What are some cross-disciplinary applications of this compound?

A10: this compound finds applications in various disciplines, highlighting its versatility:

  • Materials Science: It serves as a building block for synthesizing polymers with tailored properties, such as liquid crystallinity and enhanced solubility. [, , ]
  • Catalysis: Its role as a product in the HDS process underscores its significance in petroleum refining and environmental remediation. [, , , ]
  • Analytical Chemistry: Its presence in crude oil and other complex mixtures makes it a valuable marker for geochemical analysis and thermal maturity assessments. [, ]

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